molecular formula C15H17N7O2S B2428756 1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea CAS No. 899969-26-7

1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea

Cat. No.: B2428756
CAS No.: 899969-26-7
M. Wt: 359.41
InChI Key: GCMWIKKMHWMMMR-UHFFFAOYSA-N
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Description

1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea is a synthetic organic compound that features a combination of isoxazole, tetrazole, and urea functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tetrazole group: This might involve the reaction of an azide with a nitrile compound under specific conditions.

    Coupling reactions: The isoxazole and tetrazole intermediates can be coupled using a thiol linker to form the desired compound.

    Urea formation: The final step could involve the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the isoxazole or tetrazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea would depend on its specific biological target. Generally, compounds with isoxazole and tetrazole groups can interact with enzymes or receptors, modulating their activity. The urea linkage might also play a role in binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methylisoxazol-3-yl)-3-(3-(1H-tetrazol-5-yl)propyl)urea: Lacks the phenyl group, which might affect its biological activity.

    1-(5-methylisoxazol-3-yl)-3-(3-(1-phenyl-1H-tetrazol-5-yl)propyl)urea: Lacks the thio linkage, potentially altering its reactivity and interactions.

Uniqueness

1-(5-methylisoxazol-3-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea is unique due to the combination of isoxazole, tetrazole, and urea groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S/c1-11-10-13(19-24-11)17-14(23)16-8-5-9-25-15-18-20-21-22(15)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,16,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMWIKKMHWMMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCCSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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